molecular formula C23H21Cl2FeI2N3 B6297928 {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 956497-73-7

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride

Cat. No.: B6297928
CAS No.: 956497-73-7
M. Wt: 720.0 g/mol
InChI Key: GAXXHKPJIYMRBN-UHFFFAOYSA-L
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Description

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound featuring an iron(II) center coordinated by a pyridine-based ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the following steps:

    Ligand Synthesis: The ligand 2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine is synthesized by reacting 2,6-diacetylpyridine with 4-iodo-2-methylaniline under reflux conditions in the presence of an acid catalyst.

    Complex Formation: The synthesized ligand is then reacted with iron(II) chloride in an inert atmosphere, typically under nitrogen or argon, to form the desired iron(II) complex.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The iron(II) center can undergo oxidation to iron(III) under appropriate conditions.

    Substitution: The ligand framework allows for substitution reactions, particularly at the iodine sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other mild oxidizing agents can be used for oxidation reactions.

    Substitution Reagents: Nucleophiles such as thiols or amines can be used for substitution at the iodine sites.

Major Products

    Oxidation: Conversion to iron(III) complexes.

    Substitution: Formation of substituted pyridine ligands with various functional groups replacing the iodine atoms.

Scientific Research Applications

Chemistry

    Catalysis: This compound can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Materials Science: It is used in the synthesis of advanced materials with specific magnetic or electronic properties.

Biology and Medicine

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.

    Drug Development: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

    Chemical Synthesis: Utilized in the synthesis of complex organic molecules.

    Material Fabrication: Employed in the development of novel materials with specific desired properties.

Mechanism of Action

The mechanism by which {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves coordination chemistry principles. The iron(II) center can interact with various substrates, facilitating electron transfer processes and stabilizing reaction intermediates. The ligand framework provides steric and electronic environments that influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {2,6-Bis[1-(N-4-chloro-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
  • {2,6-Bis[1-(N-4-bromo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride

Uniqueness

  • Iodine Substitution : The presence of iodine atoms in {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride provides unique reactivity compared to its chloro and bromo analogs.
  • Reactivity : The iodine atoms can participate in

Properties

IUPAC Name

dichloroiron;N-(4-iodo-2-methylphenyl)-1-[6-[N-(4-iodo-2-methylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21I2N3.2ClH.Fe/c1-14-12-18(24)8-10-20(14)26-16(3)22-6-5-7-23(28-22)17(4)27-21-11-9-19(25)13-15(21)2;;;/h5-13H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXXHKPJIYMRBN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)I)C)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FeI2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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